molecular formula C19H28BrNO3 B1336284 Ritropirronium bromide CAS No. 58493-54-2

Ritropirronium bromide

Cat. No. B1336284
CAS RN: 58493-54-2
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
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Description

Synthesis Analysis

The first paper describes a bromide-mediated synthesis method for chiral, nonracemic ferrocene derivatives. The process involves two consecutive ortho-lithiations starting from monosubstituted ferrocene derivatives. The introduction of bromide is stereoselective, and the subsequent reaction with different electrophiles allows for the creation of a variety of trisubstituted ferrocene derivatives. This method could potentially be adapted for the synthesis of ritropirronium bromide if it shares similar structural features with ferrocene derivatives .

Molecular Structure Analysis

The second paper provides insights into the molecular structure analysis through single-crystal X-ray diffraction. This technique was used to characterize the molecular structure of a europium triple-decker tetrapyrrole with mixed corrole and phthalocyanine macrocycles. X-ray diffraction is a powerful tool for determining the arrangement of atoms within a crystal and could be used to analyze the molecular structure of ritropirronium bromide if crystals suitable for diffraction can be obtained .

Chemical Reactions Analysis

While the papers do not directly discuss chemical reactions specific to ritropirronium bromide, the methodologies described could be relevant. The first paper mentions the use of ortho-lithiation and reaction with electrophiles to synthesize ferrocene derivatives . These types of reactions are fundamental in organic synthesis and could be involved in the chemical reactions of ritropirronium bromide, depending on its chemical structure.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of ritropirronium bromide. However, the techniques used for physicochemical characterization, such as spectroscopic and electrochemical methods mentioned in the second paper, are standard for analyzing the properties of complex molecules. These methods could be applied to ritropirronium bromide to determine its properties, such as solubility, stability, and reactivity .

Scientific Research Applications

Pharmacokinetics and Renal Impairment

  • Impact on Pharmacokinetics in Renal Impairment : Ritropirronium bromide, also known as NVA237 (glycopyrronium bromide), exhibits changes in systemic exposure due to renal impairment. In a study, moderate increases in total systemic exposure were observed in subjects with mild and moderate renal impairment compared to healthy volunteers. This indicates the influence of renal function on the pharmacokinetics of Ritropirronium bromide (Sechaud et al., 2012).

COPD Treatment

  • Use in Chronic Obstructive Pulmonary Disease (COPD) : Ritropirronium bromide has been shown to be effective in the treatment of COPD. In the GLOW2 study, it significantly improved lung function, dyspnea, health status, and reduced the risk of COPD exacerbations compared to placebo. Its efficacy was comparable to that of tiotropium, another long-acting muscarinic antagonist (Kerwin et al., 2012).

  • Long-Acting Muscarinic Antagonist : Glycopyrronium bromide, another name for Ritropirronium bromide, is recognized as a long-acting muscarinic antagonist for maintenance treatment in COPD. Studies have confirmed its efficacy in improving lung function, dyspnea scores, exacerbation rates, and exercise endurance in patients with moderate to severe COPD (Riario-Sforza et al., 2015).

properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritropirronium bromide

CAS RN

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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